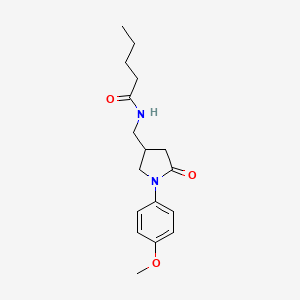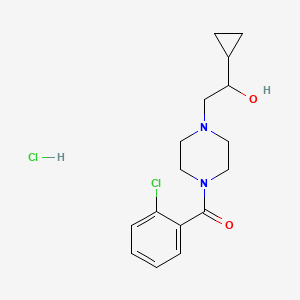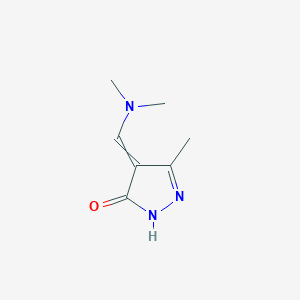![molecular formula C18H21N7O B2699160 2-[4-(2-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile CAS No. 2415584-49-3](/img/structure/B2699160.png)
2-[4-(2-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is also known by its chemical name, MP-10, and has been found to have a range of biochemical and physiological effects that make it a valuable tool for researchers. In
Mecanismo De Acción
The mechanism of action of MP-10 involves its binding to the 5-HT7 receptor. This binding results in the activation of intracellular signaling pathways, including the cyclic AMP (cAMP) pathway. The activation of this pathway leads to a range of downstream effects, including the modulation of ion channels and the regulation of gene expression. These effects can have a range of physiological and biochemical consequences, depending on the specific cell type and context.
Biochemical and Physiological Effects
MP-10 has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of sleep-wake cycles, and the inhibition of cancer cell growth. These effects are mediated through the activation of the 5-HT7 receptor and the downstream signaling pathways that are activated by this receptor. The specific effects of MP-10 can vary depending on the cell type and context, making this compound a valuable tool for studying complex biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MP-10 for lab experiments is its high affinity and selectivity for the 5-HT7 receptor. This allows for precise targeting of this receptor and the downstream effects that are mediated by this receptor. Additionally, MP-10 has been optimized for high yield and purity, making it a reliable and consistent tool for scientific research.
One limitation of MP-10 is its potential for off-target effects. While this compound has been found to have a high selectivity for the 5-HT7 receptor, it may also interact with other receptors or proteins in certain contexts. Additionally, the effects of MP-10 can vary depending on the specific cell type and context, making it important to carefully design experiments and interpret results.
Direcciones Futuras
There are several future directions for the study of MP-10 and its potential applications in scientific research. One direction is the further exploration of the biochemical and physiological effects of MP-10 in different cell types and contexts. This could provide insights into the underlying mechanisms of complex biological systems and lead to the development of new therapeutic strategies.
Another direction is the optimization of the synthesis method for MP-10 and the development of new analogs with improved properties. This could lead to the development of more potent and selective compounds for scientific research and potential therapeutic applications.
Conclusion
2-[4-(2-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile, or MP-10, is a valuable tool for scientific research due to its high affinity and selectivity for the 5-HT7 receptor. This compound has a range of biochemical and physiological effects and has been studied for its potential applications in neuroscience, pharmacology, and cancer research. While there are limitations to the use of MP-10 in scientific research, this compound remains a valuable tool for studying complex biological systems and developing new therapeutic strategies.
Métodos De Síntesis
The synthesis of MP-10 involves the reaction of 2-chloro-4-(2-morpholin-4-ylpyrimidin-4-yl)piperazine with 4-cyanopyridine in the presence of a base. This reaction results in the formation of MP-10 as a yellow solid, which can be purified through recrystallization. The synthesis of MP-10 is relatively straightforward and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
MP-10 has been studied for its potential application in a range of scientific research areas, including neuroscience, pharmacology, and cancer research. This compound has been found to have a high affinity for a specific type of serotonin receptor, known as the 5-HT7 receptor. This receptor is involved in a range of physiological processes, including mood regulation, sleep-wake cycles, and circadian rhythms. By targeting this receptor, MP-10 has the potential to modulate these processes and provide insights into the underlying mechanisms of these complex systems.
Propiedades
IUPAC Name |
2-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c19-14-15-1-3-20-17(13-15)24-7-5-23(6-8-24)16-2-4-21-18(22-16)25-9-11-26-12-10-25/h1-4,13H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBVIULLNNRCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate](/img/structure/B2699078.png)

![4-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride](/img/structure/B2699080.png)
![1-(4-Methoxyphenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2699082.png)

![N-[2-(1,2-Benzothiazol-3-yl)ethyl]-2-chloroacetamide](/img/structure/B2699091.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2699094.png)
![1-Cyclopentyl-3-(5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2699095.png)
![2-fluoro-4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2699096.png)

![2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2699099.png)
![N-(3-cyanophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2699100.png)